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Introduction
Radafaxine, also known as (2S,3S)-hydroxybupropion, is a pharmacologically active

metabolite of the antidepressant bupropion. As a norepinephrine-dopamine reuptake inhibitor

(NDRI), its metabolic profile is crucial for understanding its efficacy, safety, and potential for

drug-drug interactions. This technical guide provides a comprehensive overview of the

metabolism of radafaxine, drawing upon in vitro and in vivo studies of its parent compound,

bupropion, and its isomeric mixture, hydroxybupropion.

Metabolic Pathways
The metabolism of radafaxine is intrinsically linked to the biotransformation of bupropion.

Bupropion undergoes extensive first-pass metabolism in the liver, with less than 1% of the

parent drug excreted unchanged. The primary metabolic pathways for bupropion are oxidative

and reductive, leading to the formation of several active metabolites, including

hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.

Radafaxine ((2S,3S)-hydroxybupropion) is formed through the hydroxylation of the tert-butyl

group of bupropion, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2B6.

Following its formation, radafaxine itself is subject to further metabolism, primarily through

Phase II conjugation reactions.
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Phase I Metabolism: Formation of Radafaxine
The initial and principal step leading to the formation of radafaxine is the oxidation of

bupropion.

Enzymatic System: Cytochrome P450 2B6 (CYP2B6) is the major enzyme responsible for

the hydroxylation of bupropion to hydroxybupropion[1][2]. Other enzymes, such as

CYP2C19, may play a minor role[1][3].

Stereoselectivity: The formation of hydroxybupropion is stereoselective. Following the

administration of racemic bupropion, the (2R,3R)-hydroxybupropion enantiomer is the

predominant form found in plasma[4].

Phase II Metabolism: Glucuronidation of Radafaxine
The primary route for the elimination of radafaxine is through glucuronidation, a Phase II

metabolic process that increases the water solubility of the compound, facilitating its excretion.

Enzymatic System: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes are

responsible for the glucuronidation of hydroxybupropion. Specifically, UGT2B7 has been

identified as the main enzyme catalyzing the formation of hydroxybupropion glucuronides in

vitro[5][6].

Metabolites: In vitro studies using human liver microsomes have identified two glucuronide

metabolites of racemic hydroxybupropion[5]. It is highly probable that radafaxine forms a

corresponding (2S,3S)-hydroxybupropion glucuronide.

Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of bupropion

and its metabolites, which provides context for the metabolic fate of radafaxine.

Table 1: Contribution of Metabolic Pathways to Bupropion Clearance (In Vitro)[1][7]
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Metabolite Pathway
Contribution to R-
Bupropion Clearance

Contribution to S-
Bupropion Clearance

Threohydrobupropion 50% 82%

Hydroxybupropion 34% 12%

Erythrohydrobupropion 8% 4%

4'-OH-bupropion 8% 2%

Table 2: Urinary Excretion of Bupropion Metabolites and their Glucuronides in Humans[5][8]

Compound Percentage of Total Excreted

Hydroxybupropion Glucuronide ~40% of total excreted hydroxybupropion

Erythro-hydrobupropion Glucuronide ~15% of total excreted erythro-hydrobupropion

Threo-hydrobupropion Glucuronide ~7% of total excreted threo-hydrobupropion

4'-OH-bupropion and its conjugates 0.4% of total oral bupropion dose

threo-4'-OH-hydrobupropion and its conjugates 14% of total oral bupropion dose

erythro-4'-OH-hydrobupropion and its

conjugates
11% of total oral bupropion dose

Table 3: Stereoselective Pharmacokinetics of Hydroxybupropion Enantiomers in Human

Plasma[4]
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Parameter (2R,3R)-hydroxybupropion
(2S,3S)-hydroxybupropion
(Radafaxine)

Predominance in Plasma Major enantiomer Minor enantiomer

AUC(0-24) Ratio

((2R,3R)/(2S,3S))
- 4.9 ± 1.6 (baseline)

AUC(0-24) Ratio

((2R,3R)/(2S,3S)) with

Rifampicin

- 8.3 ± 1.9

Experimental Protocols
In Vitro Metabolism of Hydroxybupropion in Human
Liver Microsomes
This protocol is adapted from studies on the glucuronidation of bupropion metabolites[5].

Objective: To identify the glucuronide metabolites of hydroxybupropion.

Materials:

Human liver microsomes (HLMs)

Racemic hydroxybupropion, (2S,3S)-hydroxybupropion (radafaxine), and (2R,3R)-

hydroxybupropion

Uridine 5'-diphospho-glucuronic acid (UDPGA)

Phosphate buffer (pH 7.4)

Magnesium chloride (MgCl2)

Acetonitrile

LC-MS/MS system

Procedure:
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Prepare incubation mixtures containing HLMs (1 mg/mL), hydroxybupropion (100 µM), and

MgCl2 in phosphate buffer.

Pre-incubate the mixtures at 37°C for 5 minutes.

Initiate the reaction by adding UDPGA (5 mM).

Incubate at 37°C for 60 minutes.

Terminate the reaction by adding an equal volume of cold acetonitrile.

Centrifuge the samples to precipitate proteins.

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the

glucuronide metabolites.

Controls:

Incubations without UDPGA to assess for non-UGT mediated metabolism.

Incubations without substrate to identify any endogenous peaks.

Incubations without HLMs to check for non-enzymatic degradation.

Stereoselective HPLC Assay for Hydroxybupropion
Enantiomers in Human Plasma
This protocol is based on a validated method for the quantification of hydroxybupropion

enantiomers[4].

Objective: To quantify the concentrations of (2R,3R)- and (2S,3S)-hydroxybupropion in human

plasma.

Materials:

Human plasma samples

Internal standard (e.g., phenacetin)
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Extraction solvent (e.g., a mixture of ethyl acetate and hexane)

HPLC system with a chiral column (e.g., Cyclobond I 2000)

Mobile phase: 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8)

UV detector

Procedure:

To a plasma sample, add the internal standard and the extraction solvent.

Vortex and centrifuge to separate the organic and aqueous layers.

Evaporate the organic layer to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase.

Inject an aliquot onto the HPLC system.

Quantify the enantiomers based on the peak areas relative to the internal standard, using a

calibration curve. The linear range for this method was reported as 12.5-500 ng/ml for each

enantiomer[4].
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Caption: Metabolic pathway of radafaxine formation and subsequent glucuronidation.
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Caption: Workflow for in vitro metabolism studies of radafaxine.

Conclusion
The metabolism of radafaxine, a key active metabolite of bupropion, is characterized by its

formation via CYP2B6-mediated hydroxylation and its subsequent elimination primarily through

UGT2B7-catalyzed glucuronidation. While direct quantitative data on radafaxine's metabolism

is limited, studies on its parent compound and isomeric mixtures provide a strong basis for

understanding its metabolic fate. Further research focusing specifically on the

biotransformation of the (2S,3S)-hydroxybupropion enantiomer would provide a more precise
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characterization of its pharmacokinetic profile. This knowledge is essential for optimizing

therapeutic strategies and assessing the potential for drug interactions in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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